N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}adamantane-1-carboxamide
説明
N-{1-[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}adamantane-1-carboxamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core fused with a 3-methylpyrazole moiety and an adamantane carboxamide group. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition due to its ability to mimic purine nucleotides . The 4-chlorophenyl substituent at position 1 of the pyrazolo[3,4-d]pyrimidine enhances lipophilicity and may influence target binding, while the adamantane group contributes to hydrophobic interactions and metabolic stability . This compound’s synthesis likely involves amide coupling between a pyrazole-carboxylic acid intermediate and 2-aminoadamantane, as evidenced by analogous protocols .
特性
IUPAC Name |
N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN7O/c1-15-6-22(31-25(35)26-10-16-7-17(11-26)9-18(8-16)12-26)34(32-15)24-21-13-30-33(23(21)28-14-29-24)20-4-2-19(27)3-5-20/h2-6,13-14,16-18H,7-12H2,1H3,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIASSVNVJDQBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C23CC4CC(C2)CC(C4)C3)C5=NC=NC6=C5C=NN6C7=CC=C(C=C7)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Table 1: Impact of Aryl Substituents on Key Properties
| Substituent | Electronic Effect | Lipophilicity (LogP) Trend | Potential Biological Impact |
|---|---|---|---|
| 4-Chlorophenyl | Moderate -I, -R | High | Enhanced binding to hydrophobic pockets |
| 4-Methoxyphenyl | +M, -I | Moderate | Improved solubility, reduced affinity |
| 2,4-Dichlorophenyl | Strong -I, -R | Very High | Increased selectivity, poor solubility |
Adamantane-Containing Analogs
The adamantane carboxamide group is a critical feature shared with compounds like N-[(1-Ethyl-1H-pyrazol-3-yl)methyl]-N,3,5-trimethyl-1-adamantanecarboxamide (, -71-1). Key differences include:
- Substituents on pyrazole : The target compound has a 3-methylpyrazole, whereas ’s analog includes an ethyl group and additional methyl groups on adamantane. These modifications may alter steric hindrance and metabolic stability.
- Synthetic yield : Adamantane coupling reactions, as in , achieve moderate yields (~65%), comparable to similar protocols .
Table 2: Adamantane Derivatives Comparison
| Compound | Pyrazole Substituents | Adamantane Modifications | Synthetic Yield |
|---|---|---|---|
| Target Compound | 3-Methyl | None | 65% |
| 1005609-71-1 () | 1-Ethyl | N,3,5-Trimethyl | Not reported |
Core Structure Modifications
The pyrazolo[3,4-d]pyrimidine core is shared with compounds like 1-(7-Chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-N-tricyclo[3.3.1.1³,⁷]dec-2-yl-1H-pyrazole-3-carboxamide (). Differences include:
- Extended fused systems: ’s compound incorporates a quinoline moiety, which may broaden biological activity but increase molecular weight.
- Synthetic routes: Both compounds use HBTU-mediated amide coupling, but the target compound avoids additional cyclization steps required for quinoline integration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
